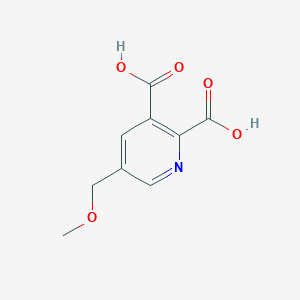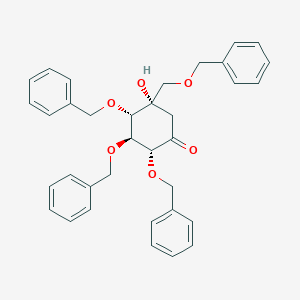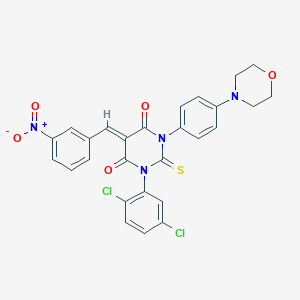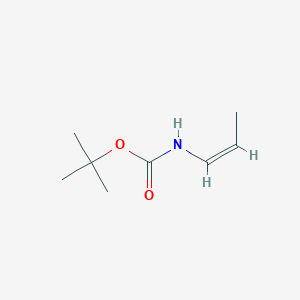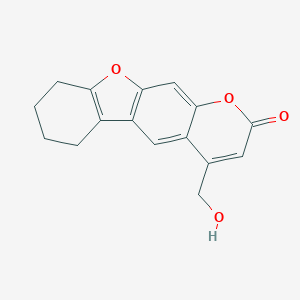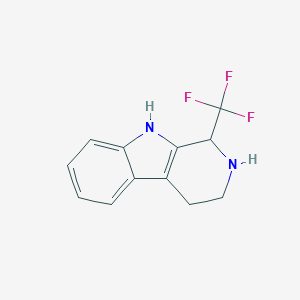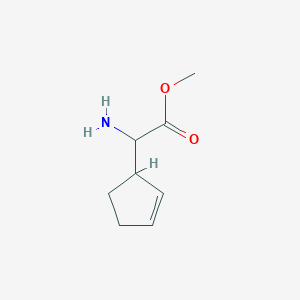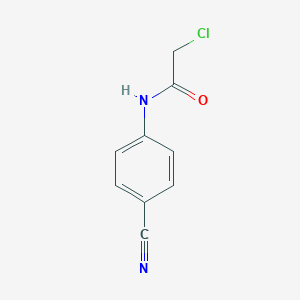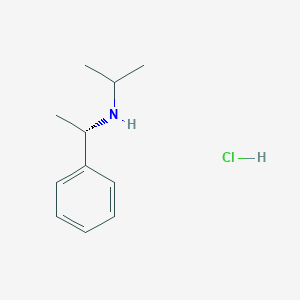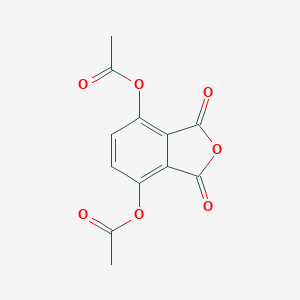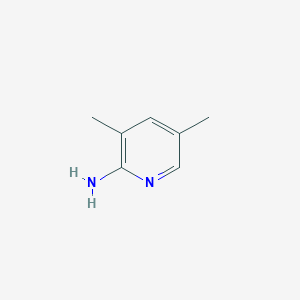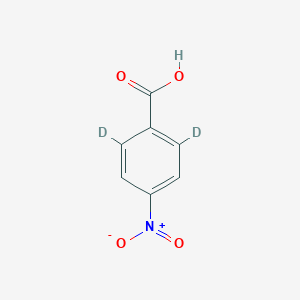![molecular formula C5H10N4O2 B052279 N-[(Z)-(1,2-diamino-2-oxoethylidene)amino]propanamide CAS No. 112032-69-6](/img/structure/B52279.png)
N-[(Z)-(1,2-diamino-2-oxoethylidene)amino]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imino-2-(2-propanylhydrazino)acetamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an imino group and a propanylhydrazino group attached to an acetamide backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific disciplines.
Preparation Methods
The synthesis of 2-Imino-2-(2-propanylhydrazino)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the preparation of various cyanoacetamide derivatives. The reaction can be carried out without solvents at room temperature or with heating, depending on the specific requirements of the synthesis .
Chemical Reactions Analysis
2-Imino-2-(2-propanylhydrazino)acetamide undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is largely due to the presence of the imino and hydrazino groups, which can participate in nucleophilic and electrophilic reactions. Common reagents used in these reactions include alkyl cyanoacetates, ethyl cyanoacetate, and various substituted aryl or heteryl amines . The major products formed from these reactions are typically heterocyclic compounds, which have significant biological and chemical importance .
Scientific Research Applications
2-Imino-2-(2-propanylhydrazino)acetamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds, which are important in the development of new pharmaceuticals and agrochemicals . In biology and medicine, derivatives of this compound have shown potential as antiviral, anticancer, and antimicrobial agents . Additionally, the compound is used in industrial applications for the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Imino-2-(2-propanylhydrazino)acetamide involves its interaction with specific molecular targets and pathways. The compound’s imino and hydrazino groups allow it to form stable complexes with various biological molecules, thereby modulating their activity. This interaction can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
2-Imino-2-(2-propanylhydrazino)acetamide can be compared with other similar compounds, such as indole derivatives, which also possess significant biological and chemical activities . Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer properties, making them valuable in pharmaceutical research . 2-Imino-2-(2-propanylhydrazino)acetamide is unique in its structure and reactivity, allowing for the synthesis of a broader range of heterocyclic compounds and offering distinct advantages in certain applications .
Properties
CAS No. |
112032-69-6 |
|---|---|
Molecular Formula |
C5H10N4O2 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
N-[(Z)-(1,2-diamino-2-oxoethylidene)amino]propanamide |
InChI |
InChI=1S/C5H10N4O2/c1-2-3(10)8-9-4(6)5(7)11/h2H2,1H3,(H2,6,9)(H2,7,11)(H,8,10) |
InChI Key |
VCFBXZCODRKGEE-UHFFFAOYSA-N |
SMILES |
CCC(=O)NN=C(C(=O)N)N |
Isomeric SMILES |
CCC(=O)N/N=C(/C(=O)N)\N |
Canonical SMILES |
CCC(=O)NN=C(C(=O)N)N |
Synonyms |
Propanoic acid, 2-(2-amino-1-imino-2-oxoethyl)hydrazide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


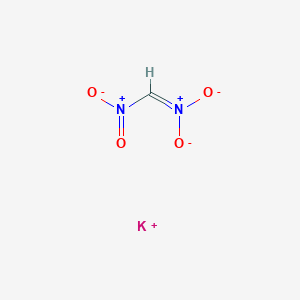
![Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B52197.png)
